Superior Brain Penetration of 8-CPT Compared to the Higher-Affinity Antagonist DPCPX
8-CPT is a preferred antagonist for in vivo CNS studies due to its rapid brain penetration, achieving a theoretical 49% penetration into the mouse brain just 10 minutes after intraperitoneal administration of 25 mg/kg [1]. This is in stark contrast to other high-affinity adenosine A1 antagonists, such as DPCPX and xanthine amine congener (XAC), which exhibit lower brain penetration [1]. This pharmacokinetic advantage allows for a more direct and reliable correlation between peripheral administration and central A1 receptor occupancy [1].
| Evidence Dimension | In Vivo Brain Penetration (Mouse Model) |
|---|---|
| Target Compound Data | 49% penetration (theoretical) at 10 min post-dose |
| Comparator Or Baseline | DPCPX and XAC (Xanthine Amine Congener) |
| Quantified Difference | Qualitative: Rapid penetration for 8-CPT vs. lower penetration for DPCPX and XAC |
| Conditions | 25 mg/kg i.p. in mice; assessment 10 minutes post-injection |
Why This Matters
For in vivo CNS studies, rapid and high brain penetration ensures that target engagement is achieved reliably and that observed effects are central rather than peripheral, which is a key advantage for 8-CPT over other A1 antagonists.
- [1] Elsevier B.V. (n.d.). 8-Cyclopentyltheophylline. ScienceDirect Topics. View Source
